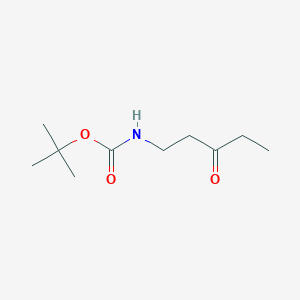
Tert-butyl N-(3-oxopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-oxopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamate and is used in various synthetic applications, particularly in organic synthesis and medicinal chemistry. This compound is known for its role in palladium-catalyzed cross-coupling reactions, making it valuable in scientific research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl chloroformate with 3-oxopentylamine under basic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of tert-butyl alcohol with chloroformate esters and subsequent reaction with 3-oxopentylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and amides.
Scientific Research Applications
Chemistry: Tert-butyl N-(3-oxopentyl)carbamate is used in the synthesis of N-Boc-protected anilines, which are intermediates in drug development. Biology: It is involved in the synthesis of natural products like Jaspine B, which exhibits cytotoxic activity against various cancer cell lines. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require N-Boc-protected intermediates. Industry: It is used in the production of various organic compounds and intermediates for industrial applications.
Mechanism of Action
The compound exerts its effects through its role as a protecting group in organic synthesis. It protects amines from unwanted reactions during synthesis, allowing for selective reactions to occur. The molecular targets and pathways involved include the selective protection and deprotection of amine groups, which is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in various organic reactions.
Tert-butyl N-(5-oxopentyl)carbamate: A closely related compound with a slightly different structure.
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate: Another derivative with additional methyl groups.
Uniqueness: Tert-butyl N-(3-oxopentyl)carbamate is unique in its ability to protect amines selectively and its use in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis and drug development.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(3-oxopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXCZTBJMRARGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
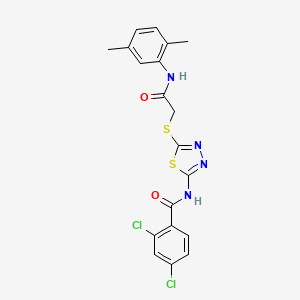
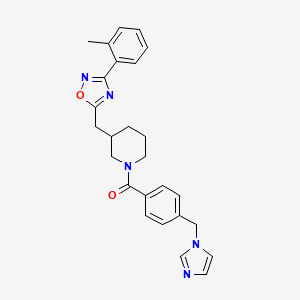
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)
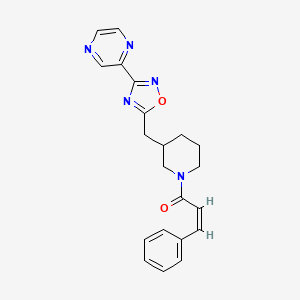
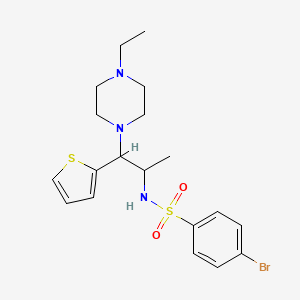
![Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2547773.png)
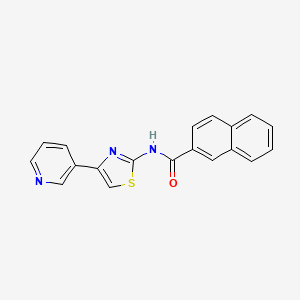
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)
![2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2547778.png)
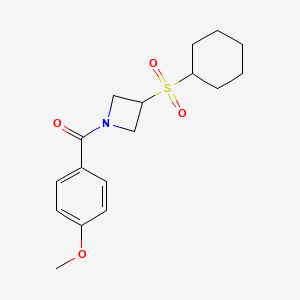
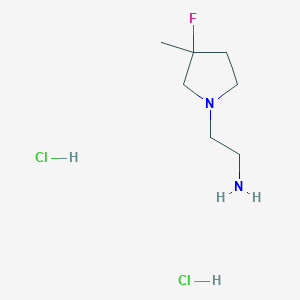

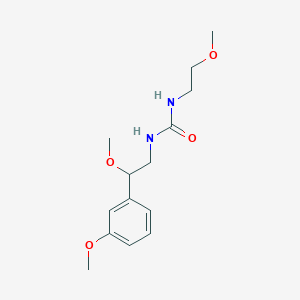
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)
